
(R)-2-(1-Aminoethyl)isonicotinonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, along with a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 2-chloropyridine with ®-1-aminoethanol in the presence of a base to form the intermediate compound, which is then treated with cyanogen bromide to introduce the carbonitrile group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Primary amines from the reduction of the carbonitrile group.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile hydrochloride
- 2-[(1R)-1-aminoethyl]pyridine-5-carbonitrile hydrochloride
- 2-[(1R)-1-aminoethyl]pyridine-6-carbonitrile hydrochloride
Uniqueness
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride is unique due to the specific position of the carbonitrile group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H10ClN3 |
|---|---|
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-6(10)8-4-7(5-9)2-3-11-8;/h2-4,6H,10H2,1H3;1H/t6-;/m1./s1 |
Clave InChI |
IKHSQBANECWDBX-FYZOBXCZSA-N |
SMILES isomérico |
C[C@H](C1=NC=CC(=C1)C#N)N.Cl |
SMILES canónico |
CC(C1=NC=CC(=C1)C#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



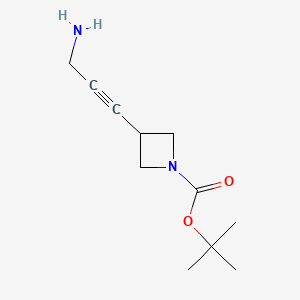



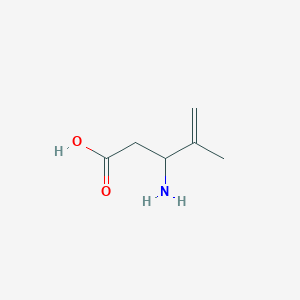
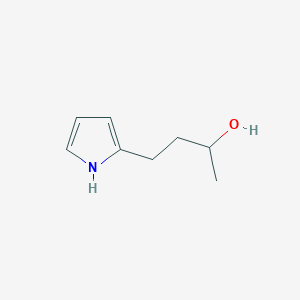
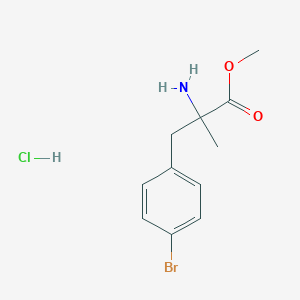

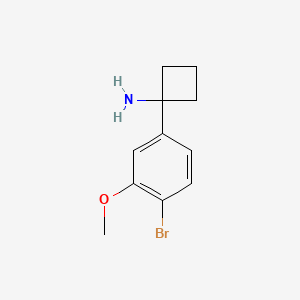


![6,6-Dimethylspiro[3.4]octan-2-one](/img/structure/B13555895.png)
![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)
